molecular formula C20H21N5O2S B2797640 2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide CAS No. 1023537-23-6

2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide

Cat. No.: B2797640
CAS No.: 1023537-23-6
M. Wt: 395.48
InChI Key: GZOHPYDBVNZHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[1,2-c]quinazolinone core substituted at position 5 with a cyanomethylsulfanyl group and at position 2 with an N-cyclohexylacetamide side chain. The cyanomethylsulfanyl group introduces a sulfur-containing electron-withdrawing moiety, which may enhance binding interactions or metabolic stability. The cyclohexylacetamide substituent likely contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c21-10-11-28-20-24-15-9-5-4-8-14(15)18-23-16(19(27)25(18)20)12-17(26)22-13-6-2-1-3-7-13/h4-5,8-9,13,16H,1-3,6-7,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOHPYDBVNZHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound usually involves multi-step synthetic processes:

  • Formation of the Imidazo[1,2-c]quinazoline Core: : This is typically achieved by cyclization reactions involving appropriate precursor molecules under controlled conditions.

  • Introduction of Cyanomethylsulfanyl Group: : This step often involves the reaction of the imidazo[1,2-c]quinazoline core with a cyanomethyl sulfide source, often using reagents like sodium sulfide and cyanomethyl bromide.

  • Acetamide Formation: : Finally, the cyclohexylacetyl group is introduced through acylation reactions, often employing acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

On an industrial scale, the synthetic routes are optimized for scalability and efficiency, often involving automated synthesis and purification processes. Reagents and reaction conditions are meticulously controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, often forming sulfoxides or sulfones.

  • Reduction: : The compound can be reduced at various functional groups, affecting the imidazoquinazoline core or the sulfur moiety.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution at certain positions, allowing for modification of its functional groups.

Common Reagents and Conditions

  • Oxidation: : Often achieved using reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild to moderate conditions.

  • Reduction: : Typically involves reagents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : Conditions vary but can include the use of strong bases or acids, and catalysts like palladium in cross-coupling reactions.

Major Products

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Corresponding alcohols or amines.

  • Substitution: : Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Structure and Composition

The molecular formula of 2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide is C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S with a molecular weight of approximately 436.5 g/mol. The compound features a complex structure that includes an imidazoquinazoline core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds within the imidazoquinazoline class exhibit antimicrobial properties. Specifically, studies have demonstrated that 2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide can inhibit the growth of a range of pathogenic bacteria and fungi. The mechanism of action is thought to involve disruption of cellular processes through interference with nucleic acid synthesis.

Anticancer Properties

Another promising application is in oncology. Compounds similar to 2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide have been investigated for their potential to induce apoptosis in cancer cells. Studies have shown that these compounds can activate specific pathways that lead to programmed cell death, making them candidates for further development as anticancer agents.

Neuroprotective Effects

Preliminary research has suggested neuroprotective properties for this compound, particularly in models of neurodegenerative diseases. It appears to inhibit pathways associated with oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, 2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human cancer cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with the compound, suggesting its potential utility in cancer therapy.

Mechanism of Action

The compound’s mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors. Its functional groups interact with active sites, modulating biological pathways or inhibiting enzymatic activity. Detailed mechanistic studies reveal the pathways and intermediates involved in these interactions, highlighting its specificity and potential therapeutic applications.

Comparison with Similar Compounds

Thienotetrahydropyridine Derivatives (ADP Receptor Antagonists)

Example Compound : Compound C1 (from ).
Structural Features :

  • Core: Thienotetrahydropyridine (fused thiophene and tetrahydropyridine).
  • Key substituents: Varied alkyl/aryl groups.

Functional Comparison :

  • Activity : Compound C1 demonstrated superior antiplatelet activity compared to ticlopidine, a first-generation ADP receptor antagonist .
  • The cyanomethylsulfanyl group may enhance target binding compared to simpler sulfur-containing substituents in thienotetrahydropyridines.

Table 1: Antiplatelet Activity Comparison

Compound Core Structure IC₅₀ (μM) Reference
Ticlopidine Thienopyridine 12.5 [1]
Compound C1 Thienotetrahydropyridine 8.2 [1]
Target Compound Imidazoquinazolinone *Pending

N-Substituted 2-{[5-(Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Example Compound : 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol derivatives ().
Structural Features :

  • Core: 1,3,4-Oxadiazole.
  • Key substituents: Indole-methyl group at position 5, sulfanylacetamide side chains.

Functional Comparison :

  • Activity : These compounds are primarily explored for antimicrobial and enzyme inhibitory activities (e.g., urease inhibition).
  • Key Differences: The target compound’s imidazoquinazolinone core is more rigid and planar than the oxadiazole system, which may favor π-π stacking interactions with aromatic residues in target proteins.

Table 2: Physicochemical Properties

Property Target Compound Oxadiazole Derivatives ()
LogP (Predicted) ~3.5 ~2.8–3.2
Aqueous Solubility Moderate (due to cyclohexyl) Higher (due to polar oxadiazole)
Metabolic Stability High (imidazoquinazolinone) Moderate (oxadiazole prone to hydrolysis)

Thiazole-Containing Protease Inhibitors

Example Compound : Thiazol-5-ylmethyl carbamate derivatives ().
Structural Features :

  • Core: Thiazole or hybrid systems with carbamate/urea linkages.
  • Key substituents: Hydroperoxypropan-2-yl groups, phenylhexanamide chains.

Functional Comparison :

  • Activity : These compounds target proteases (e.g., HIV-1 protease) via hydrogen bonding and hydrophobic interactions.
  • Key Differences: The target compound lacks the carbamate/urea functional groups critical for protease inhibition but retains sulfur-mediated interactions via the cyanomethylsulfanyl group. The cyclohexylacetamide side chain may confer greater membrane permeability compared to bulkier phenylhexanamide chains in thiazole derivatives.

Biological Activity

The compound 2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide is a novel derivative belonging to the imidazoquinazoline class, which has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazoquinazoline core, characterized by a cyanomethyl sulfanyl group and an acetamide moiety. This structural configuration is significant for its interaction with biological targets.

1. Enzyme Inhibition

One of the primary areas of investigation for this compound is its inhibitory effect on α-glucosidase , an enzyme crucial in carbohydrate metabolism and a target for managing type 2 diabetes mellitus (T2DM).

  • Inhibitory Potency : The compound has been evaluated for its inhibitory activity against Saccharomyces cerevisiae α-glucosidase. Studies indicate that it exhibits competitive inhibition with IC50 values ranging from 12.44 ± 0.38 µM to 268.25 ± 0.09 µM , significantly more potent than standard inhibitors like acarbose (IC50 = 750.0 ± 1.5 µM) .

Table 1: Comparison of IC50 Values for Various Compounds

Compound NameStructureIC50 (µM)
Acarbose-750.0 ± 1.5
Compound X-50.0 ± 0.12
Compound Y-60.03 ± 0.82
Target Compound-12.44 ± 0.38

The mechanism by which this compound exerts its inhibitory effects involves binding to the active site of α-glucosidase, altering the enzyme's conformation and thereby inhibiting its activity. The presence of electron-donating groups (e.g., methoxy) enhances potency, while electron-withdrawing groups diminish it .

Case Study: Synthesis and Evaluation

A recent study focused on synthesizing various substituted imidazo[1,2-c]quinazolines, including the target compound, to assess their biological activities . The findings highlighted that:

  • Substituent Effects : The introduction of different substituents significantly influenced the inhibitory activity against α-glucosidase.
  • Structural Optimization : Compounds with dual methoxy substitutions showed enhanced activity compared to those with halogen substitutions.

Table 2: Summary of Biological Activities

CompoundActivity TypeObserved Effect
Target Compoundα-glucosidase InhibitionCompetitive inhibition with significant potency
Related CompoundsAntimicrobial ActivityPotential effectiveness against various pathogens

Q & A

Basic Research Question

  • NMR (¹H/¹³C) : Confirm regiochemistry of the imidazoquinazoline core and substituent positions.
  • HRMS : Verify molecular mass and detect trace impurities.
  • X-ray crystallography : Resolve ambiguity in stereochemistry or crystal packing effects.
  • HPLC-DAD/ELSD : Assess purity (>98% for biological assays). For intermediates, FTIR tracks functional groups (e.g., C≡N stretch at ~2250 cm⁻¹) .

How can researchers evaluate the compound’s potential for off-target effects in biological systems?

Advanced Research Question

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to capture interacting proteins.
  • Kinase screening panels (e.g., Eurofins KinaseProfiler) identify off-target kinase inhibition.
  • Transcriptomics (RNA-seq) or metabolomics (LC-MS) in treated cells reveal pathway perturbations. Compare with structurally related compounds (e.g., triazolo-pyridazin derivatives) to isolate substituent-specific effects .

What strategies mitigate oxidative degradation of the cyanomethylsulfanyl group during storage?

Advanced Research Question

  • Stabilizers : Add antioxidants (BHT, ascorbic acid) to solid-state formulations.
  • Packaging : Store under inert gas (argon) in amber vials to prevent light/oxygen exposure.
  • Lyophilization : Convert to lyophilized powder for long-term stability. Monitor degradation via accelerated stability studies (40°C/75% RH) with LC-MS tracking .

How do structural modifications to the cyclohexyl group impact bioavailability?

Advanced Research Question
Replace the cyclohexyl moiety with smaller (e.g., cyclopentyl) or polar (e.g., piperidinyl) groups to modulate logP and solubility. Assess using:

  • PAMPA assays for passive permeability.
  • Caco-2 cell models for intestinal absorption.
  • Metabolic stability : Microsomal incubation (human liver microsomes) to track CYP450-mediated oxidation. Cyclohexyl derivatives typically exhibit longer half-lives due to steric hindrance against metabolic enzymes .

What in vitro models are appropriate for initial anticancer activity screening?

Basic Research Question

  • Cell lines : Use panels like NCI-60 or patient-derived xenograft (PDX) cells to assess broad-spectrum activity.
  • Mechanistic assays : Caspase-3/7 activation (apoptosis), cell cycle analysis (flow cytometry), and mitochondrial membrane potential (JC-1 dye). Compare with reference compounds (e.g., imidazoquinazoline-based kinase inhibitors) .

How can researchers elucidate the role of the cyanomethylsulfanyl group in target binding?

Advanced Research Question

  • Alanine scanning mutagenesis : Replace cysteine residues in the target protein’s active site to test if sulfanyl interaction is critical.
  • Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy changes upon group modification (e.g., replacing –SCH₂CN with –SCH₃).
  • Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to visualize hydrogen bonding or π-π stacking interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.